![molecular formula C19H15ClO3S B1657186 [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 5567-55-5](/img/structure/B1657186.png)
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a benzothiophene ring, a chlorinated aromatic ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
The synthesis of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated aromatic compound.
Esterification: The carboxylate ester group is introduced through an esterification reaction between the chlorinated benzothiophene and an appropriate alcohol, such as 1-(4-Methylphenyl)-1-oxopropan-2-ol.
Análisis De Reacciones Químicas
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Aplicaciones Científicas De Investigación
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.
Mecanismo De Acción
The mechanism of action of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis .
Comparación Con Compuestos Similares
[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:
4-Methylphenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound lacks the oxopropan-2-yl group, which may affect its biological activity and chemical reactivity.
4-Tert-butylphenyl 3-chloro-1-benzothiophene-2-carboxylate: The presence of a tert-butyl group instead of a methyl group can influence the compound’s steric and electronic properties.
Propiedades
Número CAS |
5567-55-5 |
|---|---|
Fórmula molecular |
C19H15ClO3S |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H15ClO3S/c1-11-7-9-13(10-8-11)17(21)12(2)23-19(22)18-16(20)14-5-3-4-6-15(14)24-18/h3-10,12H,1-2H3 |
Clave InChI |
JQMKZGVXKXAQCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methylideneamino]-4-naphthalen-2-yl-1,3-thiazol-2-amine](/img/structure/B1657104.png)
![N-phenyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B1657105.png)
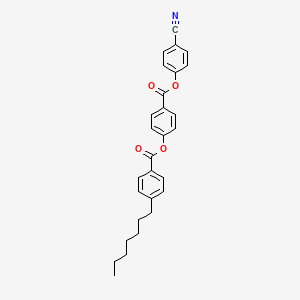
![2-[2-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B1657108.png)
![6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657109.png)
![6,8-Dichloro-4-[(3-fluoro-4-methoxyphenyl)methoxy]quinazoline](/img/structure/B1657110.png)
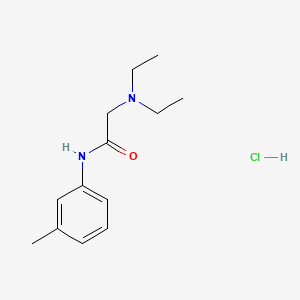
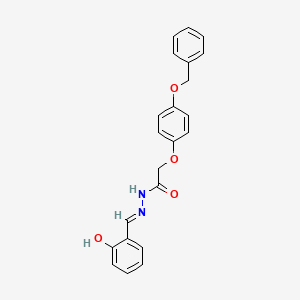
![N-[3-(3-methoxyphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B1657116.png)
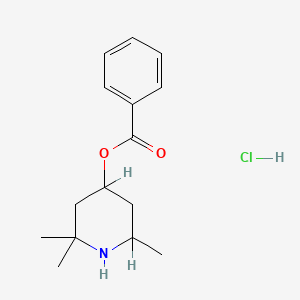
![ethyl N-[(E)-(3,4-dichlorophenyl)methylideneamino]carbamate](/img/structure/B1657120.png)
![ethyl N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamate](/img/structure/B1657121.png)
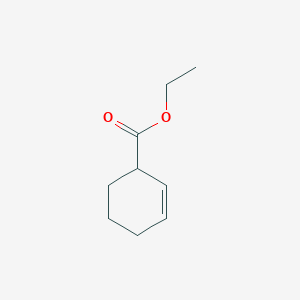
![n-[(Diphenylmethyl)carbamoyl]propanamide](/img/structure/B1657124.png)
